molecular formula C24H26N2O5 B2424024 (Z)-methyl 4-((7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 869078-67-1

(Z)-methyl 4-((7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2424024
CAS No.: 869078-67-1
M. Wt: 422.481
InChI Key: DNWOSIBIBJRVMY-STZFKDTASA-N
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Description

(Z)-methyl 4-((7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Biological Activity

(Z)-Methyl 4-((7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, often referred to as a piperazine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and the introduction of the benzofuran moiety. The synthetic route typically utilizes standard organic reactions such as condensation and cyclization under controlled conditions, ensuring high yield and purity of the final product.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies show that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.
  • Antiparasitic Effects : Preliminary research indicates that this compound may have activity against parasites such as Leishmania donovani. It has been suggested that the compound induces apoptosis-like cell death in these parasites, enhancing its therapeutic potential in treating leishmaniasis .
  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and induction of oxidative stress within the cells.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with bacterial and parasitic metabolism, leading to growth inhibition.
  • Induction of Apoptosis : In antiparasitic activity, it appears to activate apoptotic pathways, which could be beneficial in treating infections caused by protozoan parasites.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

StudyFocusFindings
Antileishmanial ActivityDemonstrated significant efficacy against Leishmania donovani with apoptosis-like death observed in treated cells.
Antimicrobial PropertiesShowed potent antibacterial activity with MIC values comparable to standard antibiotics.
Cytotoxic EffectsInduced cytotoxicity in cancer cell lines through oxidative stress mechanisms.

Properties

IUPAC Name

methyl 4-[(Z)-[7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-3-25-10-12-26(13-11-25)15-19-20(27)9-8-18-22(28)21(31-23(18)19)14-16-4-6-17(7-5-16)24(29)30-2/h4-9,14,27H,3,10-13,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWOSIBIBJRVMY-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C(=O)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C(=O)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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